4-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a diphenyloxazole moiety attached to an aniline group, which is further substituted with dipropyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin by Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of phase-transfer catalysis and alkylation of carboxylic acid salts with desyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of photochromic materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with specific molecular targets. For instance, as a dual antagonist of TRPA1 and TRPV1 ion channels, it inhibits the activation of these channels, thereby reducing pain perception . The compound’s structure allows it to bind to the active sites of these ion channels, blocking their function and modulating pain signals.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal oxime: Another oxazole derivative with similar biological activities.
4,5-Diphenyl-1H-imidazol-2-yl derivatives: Compounds with comparable chemical properties and applications.
Uniqueness
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual antagonistic activity on TRPA1 and TRPV1 ion channels is particularly noteworthy, making it a promising candidate for pain management research .
Properties
CAS No. |
96608-27-4 |
---|---|
Molecular Formula |
C27H28N2O |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline |
InChI |
InChI=1S/C27H28N2O/c1-3-19-29(20-4-2)24-17-15-23(16-18-24)27-28-25(21-11-7-5-8-12-21)26(30-27)22-13-9-6-10-14-22/h5-18H,3-4,19-20H2,1-2H3 |
InChI Key |
UKHXIMONFKKGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.